molecular formula C21H16FN5O4S B2494717 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-71-0

5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2494717
CAS RN: 847190-71-0
M. Wt: 453.45
InChI Key: ZHIJJSRFMKWBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions, including alkylation, condensation, and cyclodehydration processes. For example, the synthesis of azoles and azines can be achieved through regioselective S-alkylation of thiobarbituric acid derivatives with haloacetic acids and their esters (Fedorova et al., 2004). Another method includes the reaction of aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives to prepare pyrido[2,3-d]pyrimidine-4,7-diones, showcasing the diversity in synthetic approaches for such compounds (Quiroga et al., 1997).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to confirm the molecular structure of pyrimidine derivatives. Studies have demonstrated the crystal structure of similar compounds, emphasizing intermolecular hydrogen bonding and π-π stacking interactions that contribute to their stability (Etsè et al., 2020).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives towards nucleophiles and electrophiles has been explored, highlighting their potential in organic synthesis. The reaction mechanisms often involve nucleophilic substitution and addition reactions, which can be influenced by the presence of substituents on the pyrimidine ring (Rakhimov et al., 2011).

Future Directions

The field of pyrimidine derivatives is a rapidly growing area of organic synthesis . Future research may focus on developing new methods for their synthesis, studying their biological activities, and exploring their potential applications in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-nitrobenzaldehyde to form 7-(4-nitrophenyl)-2-amino-4,6-dimethylpyrimido[4,5-d]pyrimidine. This intermediate is then reacted with 2-fluorobenzyl mercaptan to form 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine, which is then oxidized to form the final product, 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "4-nitrobenzaldehyde", "2-fluorobenzyl mercaptan", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: React 2-amino-4,6-dimethylpyrimidine with 4-nitrobenzaldehyde in the presence of a suitable solvent and catalyst to form 7-(4-nitrophenyl)-2-amino-4,6-dimethylpyrimido[4,5-d]pyrimidine.", "Step 2: React 7-(4-nitrophenyl)-2-amino-4,6-dimethylpyrimido[4,5-d]pyrimidine with 2-fluorobenzyl mercaptan in the presence of a suitable solvent and catalyst to form 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine.", "Step 3: Oxidize 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine using a suitable oxidizing agent (e.g. hydrogen peroxide) to form the final product, 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

847190-71-0

Molecular Formula

C21H16FN5O4S

Molecular Weight

453.45

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-13-5-3-4-6-15(13)22)24-17(23-18)12-7-9-14(10-8-12)27(30)31/h3-10H,11H2,1-2H3

InChI Key

ZHIJJSRFMKWBMG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=CC=C4F)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.